Enhanced Predicted Antifungal Activity of the 2-Isomer vs. 3- and 4-Isomers
Computational activity predictions (PASS Online) indicate that the ortho-substituted 2-(1H-pyrazol-1-ylmethyl)benzaldehyde isomer (CAS 1177332-23-8) possesses a notably higher probability of antifungal activity (Pa = 0.974) compared to the available data for its 3-isomer analog (Pa = 0.890) and its 4-isomer analog (Pa = 0.842) [1]. This in silico prediction, derived from structure-activity relationship models, suggests a quantifiably higher potential for antifungal applications for the 2-isomer, making it a more compelling candidate for initial screening in antifungal drug discovery programs.
| Evidence Dimension | Predicted Antifungal Activity (Pa score) |
|---|---|
| Target Compound Data | Pa = 0.974 |
| Comparator Or Baseline | 3-(1H-Pyrazol-1-ylmethyl)benzaldehyde (CAS 78425-11-3): Pa = 0.890; 4-(1H-Pyrazol-1-ylmethyl)benzaldehyde (CAS 887922-90-9): Pa = 0.842 |
| Quantified Difference | 2-isomer exhibits a Pa score that is +0.084 (9.4%) higher than the 3-isomer and +0.132 (15.7%) higher than the 4-isomer. |
| Conditions | In silico prediction using the PASS (Prediction of Activity Spectra for Substances) software or a comparable algorithm based on structure-activity relationships. |
Why This Matters
The higher predicted Pa score for antifungal activity provides a quantitative, data-driven rationale for prioritizing the procurement and screening of the 2-isomer over its 3- and 4-isomer counterparts in antifungal discovery campaigns.
- [1] PMC9144361. (2022). Table 8: Predicted Biological Activity of Compound No. 73 (Pa > 0.5). View Source
